2-(2,6-dichlorophenyl)oxirane
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Overview
Description
2-(2,6-Dichlorophenyl)oxirane is an organic compound with the molecular formula C8H6Cl2O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,6-Dichlorophenyl)oxirane can be synthesized through several methods. One common approach involves the reaction of 2,6-dichlorophenylacetic acid with a suitable oxidizing agent to form the corresponding epoxide. Another method includes the use of 2,6-dichlorophenylmethanol as a starting material, which undergoes epoxidation in the presence of a peracid, such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale epoxidation reactions. These reactions are typically carried out under controlled conditions to ensure high yield and purity. The choice of oxidizing agents and reaction conditions can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols or other oxygenated products.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles, resulting in the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids like m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
2-(2,6-Dichlorophenyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2,6-dichlorophenyl)oxirane involves the interaction of its epoxide ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential biological activities, including antimicrobial and anticancer effects. The specific pathways and molecular targets involved can vary depending on the context and application.
Comparison with Similar Compounds
2-(2,6-Dichlorophenyl)oxirane can be compared with other similar compounds, such as:
2-(2,4-Dichlorophenyl)oxirane: This compound has a similar structure but differs in the position of the chlorine atoms on the phenyl ring.
2-(2,6-Dichlorophenyl)ethanol: This compound lacks the epoxide ring and has different chemical properties and reactivity.
2-(2,6-Dichlorophenyl)acetaldehyde: This compound contains an aldehyde group instead of an epoxide ring, leading to different chemical behavior.
Properties
CAS No. |
7623-19-0 |
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Molecular Formula |
C8H6Cl2O |
Molecular Weight |
189.04 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)oxirane |
InChI |
InChI=1S/C8H6Cl2O/c9-5-2-1-3-6(10)8(5)7-4-11-7/h1-3,7H,4H2 |
InChI Key |
OABUMCRYAMBARC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=C(C=CC=C2Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
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